Ethyl 5,5,5-trifluoropentanoate is an organic compound characterized by its trifluoromethyl group, which significantly influences its chemical properties and potential applications. This compound belongs to the class of trifluoromethyl-substituted esters, which are known for their unique reactivity and utility in various chemical syntheses. Ethyl 5,5,5-trifluoropentanoate is primarily used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Ethyl 5,5,5-trifluoropentanoate can be sourced from specialized chemical suppliers and is classified under the category of fluorinated compounds. Its molecular formula is , with a molecular weight of approximately 201.15 g/mol. The compound is recognized for its structural similarity to other esters, making it a valuable building block in synthetic organic chemistry.
The synthesis of ethyl 5,5,5-trifluoropentanoate can be achieved through various methods, including:
The typical reaction conditions involve:
Ethyl 5,5,5-trifluoropentanoate features a pentanoate backbone with three fluorine atoms attached to the fifth carbon atom. The structural representation can be depicted as follows:
CC(C(C(=O)OCC)C(F)(F)F)=OEthyl 5,5,5-trifluoropentanoate participates in various chemical reactions:
These reactions are facilitated by standard organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions.
The mechanism of action for ethyl 5,5,5-trifluoropentanoate primarily revolves around its reactivity due to the presence of the trifluoromethyl group. This group stabilizes carbanions formed during nucleophilic attacks due to its electron-withdrawing nature.
In nucleophilic substitution reactions:
Data supporting these mechanisms can be found in studies focusing on fluorinated compounds' reactivity patterns .
Relevant data indicates that compounds with trifluoromethyl groups exhibit unique solubility and reactivity profiles compared to their non-fluorinated counterparts .
Ethyl 5,5,5-trifluoropentanoate has several applications in scientific research:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0